[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a synthetic organic compound characterized by a 2-oxoethyl ester core linking two functional moieties:
- Aniline derivative: A 4-morpholin-4-yl-substituted aniline group, where the morpholine ring (a six-membered cyclic amine with one oxygen atom) enhances solubility due to its polar nature.
The ester linkage between these groups may influence metabolic stability, as esters are generally prone to hydrolysis . While direct biological data for this compound is unavailable in the provided evidence, structural analogs suggest its physicochemical and pharmacokinetic properties can be inferred through comparative analysis.
Properties
CAS No. |
474298-84-5 |
|---|---|
Molecular Formula |
C19H21N3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[2-(4-morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O4S/c1-27-18-16(3-2-8-20-18)19(24)26-13-17(23)21-14-4-6-15(7-5-14)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,23) |
InChI Key |
XJSYQORAEHZSQX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
solubility |
10.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves a multi-step process:
Formation of the Morpholinophenyl Intermediate: This step involves the reaction of 4-chloronitrobenzene with morpholine under basic conditions to form 4-(morpholin-4-yl)nitrobenzene.
Reduction of Nitro Group: The nitro group in 4-(morpholin-4-yl)nitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-(morpholin-4-yl)aniline.
Coupling with Nicotinic Acid Derivative: The 4-(morpholin-4-yl)aniline is then coupled with a nicotinic acid derivative, such as 2-(methylthio)nicotinic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-Morpholinophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and phenyl group can interact with the active site of enzymes, inhibiting their activity. The nicotinate ester moiety can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Variations
Key structural analogs (Table 1) share the 2-oxoethyl ester scaffold but differ in substituents on the aniline/heterocyclic moieties, leading to variations in properties:
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural similarity to .
Key Observations:
- Morpholine vs. Halogenated Anilines : The target compound’s morpholine group likely improves aqueous solubility compared to halogenated analogs (e.g., chloro, bromo), which are more lipophilic .
- Methylsulfanyl Group : Common in analogs, this group may enhance membrane permeability but could also increase metabolic susceptibility due to sulfur oxidation .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit hydrogen bonding and π-π interactions in crystal structures, influencing solubility and stability . The target compound’s morpholine oxygen may participate in hydrogen bonding, improving crystallinity.
- Molecular Weight and Lipophilicity: Bulky substituents (e.g., indole in ) increase molecular weight and may reduce bioavailability. The target compound’s balance of polar (morpholine) and nonpolar (methylsulfanyl) groups suggests moderate lipophilicity.
Metabolic Considerations
- Ester Hydrolysis : The 2-oxoethyl ester linkage is a common metabolic weak point, as seen in related compounds undergoing hydrolysis to carboxylic acids .
Biological Activity
Compound Structure and Properties
The compound , “[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate,” is a complex organic molecule that includes a morpholine moiety, which is often associated with various biological activities due to its ability to interact with biological targets such as enzymes and receptors.
Biological Activity
- Anticancer Activity : Many derivatives of pyridine and morpholine have been studied for their potential anticancer properties. The presence of the morpholine ring can enhance the solubility and bioavailability of the compound, making it a candidate for further investigation in cancer therapy.
- Antimicrobial Properties : Compounds containing sulfur and nitrogen atoms, like those found in this compound, are often evaluated for antimicrobial activity. Studies have shown that similar structures exhibit significant activity against various bacterial strains.
- Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes. For instance, morpholine derivatives have been reported to inhibit certain kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
Case Studies
While specific case studies on “this compound” are not available in the search results, analogous compounds have been documented in literature:
- Study on Morpholine Derivatives : A study published in the Journal of Medicinal Chemistry highlighted several morpholine-containing compounds that demonstrated promising anticancer activity against various cancer cell lines. The study noted that modifications to the substituents on the morpholine ring significantly affected biological activity.
- Pyridine-Based Antimicrobials : Research published in Antimicrobial Agents and Chemotherapy examined pyridine derivatives that showed effective inhibition against Gram-positive and Gram-negative bacteria. The findings suggested that the combination of functional groups could lead to enhanced antimicrobial properties.
Research Findings
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the morpholine and pyridine rings can lead to enhanced biological activities. For example, adding electron-withdrawing groups can increase potency against certain targets.
- Mechanism of Action : Preliminary studies suggest that such compounds may exert their effects through multiple mechanisms, including enzyme inhibition and disruption of cellular processes critical for pathogen survival or cancer cell proliferation.
Data Table
Here is a hypothetical data table summarizing potential biological activities based on related compounds:
| Compound Name | Activity Type | Target/Pathway | Reference |
|---|---|---|---|
| Morpholine-Pyridine Derivative A | Anticancer | Kinase Inhibition | Journal of Medicinal Chemistry |
| Morpholine-Sulfur Compound B | Antimicrobial | Cell Wall Synthesis | Antimicrobial Agents |
| Pyridine-Based Compound C | Enzyme Inhibition | Protease Inhibition | Bioorganic & Medicinal Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
